![molecular formula C18H20N2O3 B267088 4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
4-[(phenoxyacetyl)amino]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenoxyacetyl)amino]-N-propylbenzamide, also known as PAPB, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. PAPB is a small molecule that belongs to the class of benzamide derivatives and has been studied for its ability to modulate various biological processes.
Mechanism of Action
4-[(phenoxyacetyl)amino]-N-propylbenzamide exerts its biological effects by modulating the activity of various molecular targets. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-[(phenoxyacetyl)amino]-N-propylbenzamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-[(phenoxyacetyl)amino]-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-[(phenoxyacetyl)amino]-N-propylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells and to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(phenoxyacetyl)amino]-N-propylbenzamide in lab experiments is its high potency and selectivity for its molecular targets. 4-[(phenoxyacetyl)amino]-N-propylbenzamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-[(phenoxyacetyl)amino]-N-propylbenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-[(phenoxyacetyl)amino]-N-propylbenzamide. One area of interest is the potential use of 4-[(phenoxyacetyl)amino]-N-propylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential use of 4-[(phenoxyacetyl)amino]-N-propylbenzamide in the treatment of cancer and inflammatory disorders. Finally, more studies are needed to investigate the long-term effects of 4-[(phenoxyacetyl)amino]-N-propylbenzamide and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
4-[(phenoxyacetyl)amino]-N-propylbenzamide can be synthesized through a multi-step process that involves the reaction of phenoxyacetic acid with propylamine, followed by the coupling of the resulting product with 4-aminobenzamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
4-[(phenoxyacetyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 4-[(phenoxyacetyl)amino]-N-propylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Product Name |
4-[(phenoxyacetyl)amino]-N-propylbenzamide |
---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(2-phenoxyacetyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-2-12-19-18(22)14-8-10-15(11-9-14)20-17(21)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
KJBVYHHLVTURQI-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.